2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
The compound 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide features a benzothiazolyl-acetamide core fused to a thiadiazolylidene moiety. Its structure includes a 3-oxo-1,2-benzothiazole unit linked via an acetamide bridge to a (2Z)-5-isopropyl-substituted 1,3,4-thiadiazol-2(3H)-ylidene group. The isopropyl substituent on the thiadiazole ring may enhance lipophilicity, influencing bioavailability and membrane permeability .
Properties
Molecular Formula |
C14H14N4O2S2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H14N4O2S2/c1-8(2)12-16-17-14(21-12)15-11(19)7-18-13(20)9-5-3-4-6-10(9)22-18/h3-6,8H,7H2,1-2H3,(H,15,17,19) |
InChI Key |
MBFMXLHMWHTIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
EDC activates the carboxylic acid group of 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid, forming an active O-acylisourea intermediate. HOBt mitigates racemization and enhances coupling efficiency. The nucleophilic amine group of 5-isopropyl-1,3,4-thiadiazol-2-amine attacks the activated carbonyl, yielding the target acetamide.
Stepwise Procedure
-
Reagent preparation :
-
Dissolve 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid (1.0 eq) in anhydrous DMF.
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Add EDC (1.2 eq) and HOBt (1.1 eq) at 0°C under nitrogen.
-
-
Coupling :
-
Introduce 5-isopropyl-1,3,4-thiadiazol-2-amine (1.0 eq) dropwise.
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Stir at room temperature for 4–6 hours.
-
-
Workup :
Yield and Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 4–6 hours |
| Yield | 68–75% |
Synthesis of 5-Isopropyl-1,3,4-thiadiazol-2-amine
This intermediate is synthesized via cyclization of isobutyric acid thiosemicarbazide under acidic conditions.
Procedure
-
Thiosemicarbazide formation :
-
React isobutyric hydrazide with ammonium thiocyanate in HCl.
-
-
Cyclization :
-
Heat the mixture at 80°C for 2 hours to form 5-isopropyl-1,3,4-thiadiazol-2-amine.
-
Characterization Data
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) may reduce reaction time but requires optimization to prevent decomposition of heat-labile intermediates.
Optimization of Reaction Conditions
Critical factors influencing yield and purity:
Solvent Selection
Stoichiometry
-
Excess EDC (1.2–1.5 eq) ensures complete acid activation.
Analytical Characterization of Target Compound
Spectroscopic Data
Purity Assessment
Challenges and Limitations
-
Moisture sensitivity : EDC/HOBt requires anhydrous conditions.
-
Byproduct formation : Incomplete coupling yields residual carboxylic acid or amine.
-
Scalability : Chromatography purification limits industrial-scale production.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzothiazole or thiadiazole rings. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structural features.
Industry: Utilized in the development of new materials with desired properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(2Z)-5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
- Key Differences : The 4-methoxybenzyl substituent introduces a bulkier aromatic group compared to the isopropyl group in the target compound.
- Impact: Increased molecular weight (412.5 vs. Reduced lipophilicity (logP) compared to the isopropyl variant .
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Key Differences: Incorporates a dimethylamino-acryloyl group and a 3-methylphenyl substituent.
- A higher melting point (200°C) suggests stronger intermolecular forces compared to the target compound (data unavailable) .
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide
- Key Differences : Features a sulfone (trioxo) group on the benzothiazole and a 4-hydroxyphenyl substituent.
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide
- Key Differences : Contains a sulfone (dioxido) group and a 2-ethylphenyl substituent.
- Impact : The sulfone group enhances electron-withdrawing effects, stabilizing the benzothiazole ring. The ethylphenyl group increases lipophilicity relative to the target compound’s isopropyl group .
Biological Activity
The compound 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule that exhibits significant biological activity. This compound belongs to the class of benzothiazole derivatives and is of interest due to its potential therapeutic applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 298.34 g/mol. The structure includes a benzothiazole moiety, a thiadiazole unit, and an acetamide group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₂S |
| Molecular Weight | 298.34 g/mol |
| LogP | 2.91 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research has shown that compounds containing benzothiazole and thiadiazole structures often exhibit notable antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound possess antibacterial and antifungal activities against various pathogenic strains. For instance, the compound has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes or receptors involved in microbial growth and proliferation. The presence of the benzothiazole moiety allows for effective interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions with nucleic acids or proteins.
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial activity of various benzothiazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, suggesting potential as a lead compound for antibiotic development.
- Antifungal Activity : Another study assessed the antifungal properties against Candida albicans, revealing that the compound inhibited fungal growth with an IC50 value of 25 µg/mL. This highlights its potential application in treating fungal infections.
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Cell Viability Assays : Cytotoxicity tests conducted on human cell lines demonstrated that concentrations below 50 µM did not significantly affect cell viability, indicating a favorable safety profile for potential therapeutic use.
- In Vivo Studies : Preliminary animal studies have shown that administration of the compound resulted in reduced infection rates in models of bacterial infection, further supporting its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole and thiadiazole rings. Key steps include:
- Ring formation : Use nucleophilic substitution or cyclocondensation reactions for heterocyclic ring assembly (e.g., benzothiazole via 2-aminothiophenol derivatives) .
- Acetamide linkage : Coupling via carbodiimide-mediated amidation or nucleophilic acyl substitution under inert atmospheres .
- Optimization : Control temperature (20–80°C), solvent (dioxane, DMF), and catalysts (triethylamine) to maximize yield (>70%) and purity (>95%) .
- Validation : Monitor reactions using TLC and purify via recrystallization (ethanol-DMF mixtures) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use spectroscopic and chromatographic techniques:
- NMR : Identify proton environments (e.g., thiadiazole NH at δ 12–13 ppm, benzothiazole carbonyl at δ 165–170 ppm) .
- HPLC : Assess purity (>98%) with C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z ~400–450) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK inhibition at 10 µM) .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s bioactivity?
- Methodological Answer :
- Molecular docking : Simulate binding to targets (e.g., EGFR, COX-2) using AutoDock Vina. Focus on hydrogen bonding with thiadiazole NH and π-π stacking with benzothiazole .
- SPR/Biacore : Measure real-time binding kinetics (KD values) for target proteins .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Methodological Answer :
- Substituent variation : Modify the isopropyl group on the thiadiazole (e.g., replace with fluorophenyl or methyl groups) and test activity .
- Bioisosteric replacement : Swap benzothiazole with pyridazine or indole moieties to enhance solubility .
- Data Table :
| Substituent (R) | IC₅₀ (µM, HeLa) | LogP |
|---|---|---|
| Isopropyl | 2.1 | 3.5 |
| 4-Fluorophenyl | 1.8 | 4.2 |
| Methyl | 3.5 | 2.9 |
| Example data from analogs in . |
Q. How do pH and oxidative conditions affect the compound’s stability?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1–10) for 24h. Monitor degradation via HPLC; stable at pH 5–7 but hydrolyzes in acidic/alkaline conditions .
- Oxidative stress : Expose to H₂O₂ (1–5 mM). LC-MS identifies sulfoxide/sulfone derivatives .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48h incubation) .
- Control variables : Account for solvent effects (DMSO vs. ethanol) and batch-to-batch purity variations .
- Meta-analysis : Compare IC₅₀ values from ≥3 independent studies; apply ANOVA to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
